2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic compound, and a carboxylic acid group. The presence of the dimethoxyphenyl group suggests that it might have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. One possible route could involve the condensation of a suitable 2,5-dimethoxybenzylamine with a precursor to the isoquinoline-4-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a carboxylic acid group, and a 2,5-dimethoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The dimethoxyphenyl group could influence the compound’s solubility .Scientific Research Applications
Acid Cyclization in Amino-substituted Heterocycles
- Research has explored the reaction of amino-substituted maleimide and thiophene carboxylic acids with carbonyl compounds and nitrous acid, leading to the formation of dioxopyrrolo and thienoisoquinolines, which are related to the compound (Zinchenko et al., 2009).
Metabolism Study of P-glycoprotein Inhibitor
- A study was conducted to identify the in vitro and in vivo metabolic pathway of a new P-glycoprotein inhibitor in rats, which is closely related to the compound of interest (Paek et al., 2006).
Reinvestigation of Homophthalic Acid Reactions
- This study reexamined the reactions of homophthalic acid and its analogs, which resulted in compounds including 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (Deady & Rodemann, 2001).
Synthesis of Spirocyclopentanetetrahydroisoquinolines
- Research included synthesizing novel derivatives with substituents related to the compound, providing insights into its structural versatility (Aghekyan et al., 2009).
Synthesis of Pyrazoloisoquinoline Derivatives
- The study focused on synthesizing 5-aryl-pyrazoloisoquinolines, which are structurally related to the compound (Bogza et al., 2005).
Novel Druglike Inhibitors of Poly(ADP-ribose) Polymerase
- Research was conducted on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, focusing on their potential as novel inhibitors for poly(ADP-ribose) polymerase, indicating therapeutic applications (Safrygin et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-11-7-8-16(24-2)15(9-11)19-10-14(18(21)22)12-5-3-4-6-13(12)17(19)20/h3-10H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFQOPDMNBTHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148461 |
Source
|
Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429903-79-6 |
Source
|
Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429903-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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